molecular formula C22H25ClN2O3 B2810441 2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941911-37-1

2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2810441
CAS RN: 941911-37-1
M. Wt: 400.9
InChI Key: ACZQPQPPQNPACI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25ClN2O3 and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potentials

Research on derivatives of this compound, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, has shown significant in vitro antimicrobial and anticancer activities. These compounds displayed comparable activities to standard drugs like ciprofloxacin, fluconazole, 5-fluorouracil, and tomudex in antimicrobial and anticancer assays, respectively. Molecular docking studies further support their potential as lead compounds in drug design for anticancer therapies (Mehta et al., 2019).

Analgesic and Anti-Inflammatory Activities

Another study focused on quinazolinyl acetamides, similar in structure to the compound , revealed that these compounds possess notable analgesic and anti-inflammatory properties. Specifically, one compound (2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide) showed potent activities, exceeding the performance of standard drugs like diclofenac sodium, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Cognitive Enhancement Potential

A related compound, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) acetamide, was found to significantly enhance learning and memory abilities in mice. This enhancement was linked to the inhibition of acetylcholinesterase in the brain, suggesting a potential application in treating cognitive impairments (Yu Wen-guo, 2011).

Antiviral and Antiapoptotic Effects

A novel derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects against Japanese encephalitis virus, indicating its potential as a therapeutic agent in treating viral infections (Ghosh et al., 2008).

Antiproliferative and VEGFR-2 Inhibition

A study on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated their anticancer activity, particularly through VEGFR-2-TK inhibition. This property makes them promising candidates for further optimization in antiproliferative drug development (Hassan et al., 2021).

Anticonvulsant Activity

Derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and shown promising results in anticonvulsant activity studies. Molecular docking studies correlated with in vivo results, indicating a positive relationship between protein inhibition scoring and experimental data, suggesting their potential in developing anticonvulsant drugs (El Kayal et al., 2019).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-15(2)11-12-25-20-9-6-18(13-16(20)3-10-22(25)27)24-21(26)14-28-19-7-4-17(23)5-8-19/h4-9,13,15H,3,10-12,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZQPQPPQNPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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